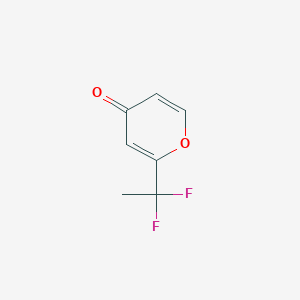

2-(1,1-Difluoroethyl)-4H-pyran-4-one

Description

Significance of the 4H-Pyrone Motif in Contemporary Organic Synthesis and Heterocyclic Chemistry

The 4H-pyran-4-one, or γ-pyrone, is a six-membered heterocyclic ring containing an oxygen atom and a ketone group. nih.govgoogle.com This structural motif is a cornerstone in organic and medicinal chemistry, widely distributed in a vast array of natural products, including flavonoids, coumarins, and alkaloids. nih.govnih.gov These natural compounds and their synthetic analogs exhibit a broad spectrum of biological activities, such as antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. nih.govgrowingscience.comwisconsin.edu

In contemporary organic synthesis, the 4H-pyrone ring is not only a target for its inherent bioactivity but also a versatile and highly valuable building block. nih.govnih.govmdpi.comnih.gov Its unique electronic structure, featuring a conjugated enone system, makes it susceptible to a variety of chemical transformations. researchgate.net The pyrone ring can undergo cycloaddition reactions and is particularly known for its reactivity with nucleophiles, which often leads to a ring-opening and subsequent recyclization cascade. nih.govurfu.ru This reactivity allows for the conversion of the pyran oxygen heterocycle into other important scaffolds, such as pyridines, pyridones, and pyrazoles, making 4H-pyrones crucial intermediates in the synthesis of diverse heterocyclic libraries. nih.govurfu.ru The development of efficient, one-pot, multicomponent reactions to synthesize substituted 4H-pyrans further underscores their importance in green and sustainable chemistry. mdpi.comsemanticscholar.org

Strategic Importance of Fluorine Atom Introduction in Heterocyclic Compounds

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a pivotal strategy in modern drug discovery and materials science. nih.gov Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to its profound impact on molecular properties. nih.gov When incorporated into heterocyclic compounds, fluorine imparts a unique set of characteristics due to its distinct properties:

High Electronegativity: As the most electronegative element, fluorine can significantly alter the electron distribution within a molecule. This can modulate the acidity or basicity (pKa) of nearby functional groups, influencing how a drug interacts with its biological target.

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block metabolic oxidation pathways, thereby increasing the drug's half-life and bioavailability.

Lipophilicity and Permeability: Fluorine substitution can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its absorption and distribution in the body. nih.gov

Conformational Control: The small size of the fluorine atom means it can often replace a hydrogen atom with minimal steric hindrance. However, its electronic properties can influence molecular conformation, which can lead to a more favorable binding orientation with a target receptor.

These combined effects mean that the strategic placement of fluorine can transform a lead compound into a viable drug candidate with improved efficacy and a better pharmacokinetic profile.

Structural Context of 2-(1,1-Difluoroethyl)-4H-pyran-4-one within the Fluorinated 4H-Pyrone Class

While specific literature on this compound is not extensively detailed, its structure firmly places it within the important and well-studied class of 2-polyfluoroalkyl-4H-pyran-4-ones. These compounds are characterized by the presence of a fluorine-containing alkyl group at the C2 position of the pyrone ring, which significantly influences their reactivity.

The synthesis of this class of compounds has been approached through several established methods. One key strategy involves the decarboxylation of 6-polyfluoroalkylcomanic acids, which has been successfully used to produce 2-(trifluoromethyl)-4H-pyran-4-one and its 2-(difluoromethyl) analog in high yields (77–80%). Another prevalent method is the cyclization of polyfluoroalkylated tricarbonyl compounds or their derivatives, which are often prepared via Claisen condensation. nih.gov More recently, a general and convenient one-pot method has been developed involving the oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones through a bromination/dehydrobromination sequence to yield 2-aryl-6-polyfluoroalkyl-4-pyrones. nih.gov

Based on these precedents, a logical synthetic route to this compound would likely involve similar cyclization strategies starting from a precursor containing the 1,1-difluoroethyl moiety, such as a 1,3-dicarbonyl compound functionalized with a -CO-CH2-CO-CF2CH3 unit. The presence of the electron-withdrawing difluoroethyl group is expected to activate the pyrone ring in a manner analogous to the trifluoromethyl or other polyfluoroalkyl groups.

Table 1: Synthetic Methodologies for 2-Polyfluoroalkyl-4H-pyran-4-ones

| Method | Precursor | Resulting 2-Substituent | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Decarboxylation | 6-Trifluoromethylcomanic acid | -CF₃ | Heat or H₂SO₄ | 77-80% | |

| Decarboxylation | 6-Difluoromethylcomanic acid | -CHF₂ | Heat or H₂SO₄ | 77-80% | |

| One-Pot Oxidative Cyclization | (E)-6-Aryl-1,1,1-trifluorohex-5-ene-2,4-diones | -CF₃ (at C6) | 1) Br₂; 2) Et₃N | 28-69% | nih.gov |

| Condensation/Dehydration | Alkyl enol ethers and ethyl perfluoroalkanoates | -Perfluoroalkyl | Not specified | Not specified |

Overview of Advanced Research Trajectories for 2-Polyfluoroalkyl-4H-pyran-4-ones

The research trajectory for 2-polyfluoroalkyl-4H-pyran-4-ones is primarily focused on their exploitation as highly versatile and synthetically valuable building blocks. nih.gov The strong electron-withdrawing nature of the polyfluoroalkyl group at the C2 position enhances the electrophilicity of the pyrone ring, making these compounds excellent substrates for nucleophilic reactions. nih.gov This heightened reactivity, combined with high chemoselectivity, forms the basis of their advanced applications.

A major research thrust is the use of these fluorinated pyrones as precursors for a wide range of other complex, fluorine-containing azaheterocycles. nih.gov The reaction of 2-polyfluoroalkyl-4-pyrones with various N-nucleophiles, such as hydrazines, hydroxylamine, or diamines, initiates a ring-opening/recyclization sequence to regioselectively produce valuable scaffolds for medicinal and agrochemical development. nih.gov This strategy provides access to a diverse array of otherwise hard-to-reach fluorinated compounds.

Table 2: Azaheterocycles Derived from 2-Polyfluoroalkyl-4H-pyrone Precursors

| Nucleophile | Resulting Heterocycle | Significance | Reference |

|---|---|---|---|

| Hydrazines (e.g., Phenylhydrazine) | Pyrazoles, Indoles | Core structures in many pharmaceuticals | nih.gov |

| Ammonia (B1221849) / Amines | Pyridones / Pyridines | Common motifs in bioactive compounds | nih.gov |

| o-Phenylenediamine | Benzodiazepines | Important class of therapeutic agents | |

| Hydroxylamine | Isoxazoles | Scaffolds in medicinal chemistry | mdpi.com |

Future research is also likely to explore the further functionalization of the pyrone ring itself. For instance, derivatization at other positions could lead to the development of novel conjugated systems with unique photophysical properties, potentially for applications as fluorophores or in materials science. nih.govmdpi.com The continued development of efficient, scalable synthetic methods to access these fluorinated building blocks will remain a critical area of investigation, enabling their broader use in the creation of new bioactive substances and advanced materials. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H6F2O2 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

2-(1,1-difluoroethyl)pyran-4-one |

InChI |

InChI=1S/C7H6F2O2/c1-7(8,9)6-4-5(10)2-3-11-6/h2-4H,1H3 |

InChI Key |

DUFUXSYBGZGSAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=O)C=CO1)(F)F |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of Fluorinated 4h Pyran 4 Ones

Chemoselective Reactivity of the 4H-Pyrone Ring as an Electrophilic Substrate and Cyclic Enone

The 4H-pyran-4-one ring system substituted with a fluoroalkyl group, such as a trifluoromethyl or a 1,1-difluoroethyl group at the C-2 position, exhibits pronounced electrophilic character. The presence of the electron-withdrawing fluoroalkyl group significantly enhances the reactivity of the pyrone ring towards nucleophilic attack. This heightened electrophilicity is a consequence of the inductive effect of the fluorine atoms, which polarizes the ring system and makes the carbon atoms more susceptible to nucleophilic addition.

The 4H-pyrone ring itself is a cyclic enone, possessing multiple electrophilic centers. Nucleophilic attack can potentially occur at the C-2, C-4, and C-6 positions. The fluoroalkyl group at C-2 makes this position and the C-6 position particularly electron-deficient and thus primary sites for nucleophilic attack. The reactivity of these sites allows for a variety of chemical transformations, making these compounds versatile building blocks in organic synthesis. researchgate.netbeilstein-journals.org

The chemoselectivity of reactions involving fluorinated 4H-pyran-4-ones is highly dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to attack the carbonyl carbon (C-4), while softer nucleophiles often favor conjugate addition at the C-2 or C-6 positions. This differential reactivity allows for selective functionalization of the pyrone ring. beilstein-journals.org

Ring-Opening Transformations for the Derivatization of Fluorinated 4H-Pyran-4-ones

A characteristic reaction of 4H-pyran-4-ones, especially those activated by electron-withdrawing groups, is their susceptibility to ring-opening transformations upon reaction with nucleophiles. beilstein-journals.org This reactivity provides a powerful tool for the synthesis of a diverse range of heterocyclic and acyclic compounds that are not readily accessible through other synthetic routes.

Reactions with Diverse Nitrogen-Containing Nucleophiles (e.g., Ammonia (B1221849), Hydrazines, Azides)

The reactions of 2-(trifluoromethyl)-4H-pyran-4-ones with various nitrogen-containing nucleophiles have been well-documented and serve as a model for the expected reactivity of 2-(1,1-difluoroethyl)-4H-pyran-4-one. These reactions typically proceed via an initial nucleophilic attack on the pyrone ring, followed by ring-opening and subsequent recyclization to form new heterocyclic systems.

For instance, the reaction of 2-aryl-6-(trifluoromethyl)-4-pyrones with ammonia in a sealed vessel at elevated temperatures leads to the formation of the corresponding pyridones. nih.gov Similarly, reaction with sodium azide (B81097) in dimethyl sulfoxide (B87167) (DMSO) results in a ring-opening transformation to yield triazoles. nih.gov Phenylhydrazine (B124118) reacts regioselectively to produce pyrazole (B372694) derivatives. nih.gov These transformations highlight the utility of fluorinated 4H-pyran-4-ones as precursors to a variety of nitrogen-containing heterocycles.

Below is a table summarizing the ring-opening transformations of a representative 2-aryl-6-(trifluoromethyl)-4-pyrone with various nitrogen nucleophiles.

| Nucleophile | Reagent and Conditions | Product | Yield (%) | Reference |

| Ammonia | NH3, ethanol, autoclave, 120 °C, 10 h | Pyridone derivative | 70 | nih.gov |

| Sodium azide | NaN3, DMSO | Triazole derivative | 55 | nih.gov |

| Phenylhydrazine | PhNHNH2 | Pyrazole derivative | - | nih.gov |

Regioselectivity and Reaction Condition Dependence (Acidity, Solvent Polarity, Temperature) in Product Formation

The regioselectivity of nucleophilic attack and the nature of the final product in the reactions of fluorinated 4H-pyran-4-ones are highly sensitive to the reaction conditions. Factors such as the acidity of the medium, the polarity of the solvent, and the reaction temperature can significantly influence the reaction pathway. beilstein-journals.org

For example, the reaction of 2-(trifluoromethyl)-4H-pyran-4-ones with nucleophiles can be directed to favor either ring-opening or substitution at a specific position by careful control of the reaction environment. In some cases, a change in solvent can lead to a complete switch in the regioselectivity of the nucleophilic attack. researchgate.net This sensitivity to reaction conditions allows for divergent syntheses from a single 4-pyrone precursor, enhancing their synthetic utility. beilstein-journals.org

The interplay of these factors allows for a high degree of control over the outcome of the reaction, enabling the selective synthesis of a wide array of fluorinated compounds. The specific conditions for several reactions of 2-CF3-4-pyrones are detailed in various studies, underscoring the importance of optimizing these parameters for desired product formation. researchgate.net

Conjugate Addition and Elimination Mechanisms in 4H-Pyrone Systems

The 4H-pyran-4-one ring is an α,β-unsaturated carbonyl system, making it susceptible to conjugate addition reactions, also known as Michael additions. masterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon of the enone system (C-2 or C-6). The presence of a strongly electron-withdrawing fluoroalkyl group at the C-2 position further activates the pyrone ring for conjugate addition at the C-6 position.

The general mechanism for conjugate addition involves the initial attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. Subsequent protonation of the enolate at the α-carbon (C-5) yields the 1,4-addition product. libretexts.orgmakingmolecules.com

In some cases, the initial conjugate addition can be followed by an elimination step, particularly if there is a suitable leaving group on the pyrone ring. This sequence of conjugate addition-elimination results in a net substitution at the β-position of the enone. nih.gov The likelihood of elimination depends on the stability of the resulting product and the nature of the leaving group.

Exploration of Specific Reactivity Profiles of the 1,1-Difluoroethyl Moiety within the 4H-Pyrone Framework

While direct studies on the reactivity of the 1,1-difluoroethyl group on a 4H-pyrone ring are scarce, its electronic properties and potential reactivity can be inferred from its behavior in other molecular contexts and by comparison with the trifluoromethyl group.

The 1,1-difluoroethyl group (-CF2CH3) is a strong electron-withdrawing group due to the inductive effect of the two fluorine atoms. researchgate.net This effect is expected to be slightly less pronounced than that of a trifluoromethyl group (-CF3) due to the presence of the methyl group. Nevertheless, it will significantly activate the 4H-pyrone ring towards nucleophilic attack, similar to the trifluoromethyl group. The C-H bonds on the terminal methyl group are generally not acidic enough to participate in reactions under typical conditions for nucleophilic additions to the pyrone ring.

One key difference from the trifluoromethyl group is the potential for elimination of HF from the 1,1-difluoroethyl group under strongly basic conditions to form a vinylidene fluoride (B91410) intermediate. However, such a reaction would likely require harsh conditions that would also promote the decomposition of the pyrone ring itself. In the context of the reactions discussed in this article, which typically involve nucleophilic attack on the pyrone ring under neutral or mildly acidic/basic conditions, the 1,1-difluoroethyl group is expected to be a stable substituent.

The primary role of the 1,1-difluoroethyl group in the context of the 4H-pyrone framework is to act as a strong electron-withdrawing group, thereby modulating the reactivity of the pyrone ring in a manner analogous to the well-studied trifluoromethyl group. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 2 1,1 Difluoroethyl 4h Pyran 4 One Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a comprehensive analysis of 2-(1,1-Difluoroethyl)-4H-pyran-4-one analogs, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons on the pyranone ring, specifically at the C3, C5, and C6 positions, would exhibit characteristic chemical shifts and coupling patterns. For instance, in related 2-substituted 4H-pyran-4-ones like ethyl 4H-pyran-4-one-2-carboxylate, the proton at C6 (H-6) appears as a doublet at approximately 7.83 ppm, while the proton at C5 (H-5) is a doublet of doublets around 6.44 ppm, and the C3 proton (H-3) is a doublet near 7.11 ppm mdpi.com. Similarly, for 2,6-dimethyl-4H-pyran-4-one, the methyl protons at C2 and C6 positions show a signal around 2.25 ppm, and the ring protons at C3 and C5 appear at about 6.04 ppm chemicalbook.com.

For this compound, the methyl protons of the difluoroethyl group are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. This triplet would likely be observed in the upfield region of the spectrum. The pyranone ring protons would show patterns analogous to other 2-substituted pyranones, with H-6 appearing as a doublet, H-5 as a doublet of doublets, and H-3 as a singlet or a narrow doublet depending on long-range couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.3 - 6.5 | s | - |

| H-5 | 6.4 - 6.6 | d | 5.5 - 6.0 |

| H-6 | 7.7 - 7.9 | d | 5.5 - 6.0 |

| -CH₃ | 1.8 - 2.2 | t | ~18-20 (³JHF) |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. In 4H-pyran-4-one derivatives, the carbonyl carbon (C-4) is typically observed in the downfield region, around 178 ppm mdpi.com. The olefinic carbons of the pyranone ring (C-2, C-3, C-5, and C-6) resonate in the range of 110-165 ppm. For instance, in ethyl 4H-pyran-4-one-2-carboxylate, the chemical shifts are reported as C-4 at 178.4 ppm, C-2 at 152.8 ppm, C-6 at 155.2 ppm, C-3 at 119.9 ppm, and C-5 at 118.4 ppm mdpi.comresearchgate.net. In 2,6-dimethyl-4H-pyran-4-one, the corresponding signals are observed at 179.9 ppm (C-4), 165.2 ppm (C-2, C-6), and 112.5 ppm (C-3, C-5) chemicalbook.com.

For this compound, the carbon of the difluoroethyl group directly attached to the two fluorine atoms would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The methyl carbon of this group would appear as a triplet due to two-bond carbon-fluorine coupling (²JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-2 | 160 - 165 | t (²JCF) |

| C-3 | 115 - 120 | s |

| C-4 | 175 - 180 | s |

| C-5 | 118 - 122 | s |

| C-6 | 155 - 160 | s |

| -CF₂- | 110 - 125 | t (¹JCF) |

| -CH₃ | 20 - 25 | t (²JCF) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus wikipedia.org. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment alfa-chemistry.com. For a 1,1-difluoroethyl group, the two fluorine atoms are chemically equivalent and would give rise to a single resonance signal. This signal is expected to be a quartet due to coupling with the three equivalent protons of the adjacent methyl group (³JHF) huji.ac.ilthermofisher.com. The chemical shift for a -CF₂- group in a fluoroalkane is typically in the range of +80 to +140 ppm relative to CFCl₃ alfa-chemistry.com.

The coupling between fluorine and protons is a key diagnostic feature. The geminal H-F coupling constants (²JHF) can be quite large, while three-bond couplings (³JHF) are also significant and provide valuable structural information wikipedia.orgthermofisher.com.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₂- | -90 to -110 (relative to CFCl₃) | q | ~18-20 (³JHF) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. For this compound (C₇H₆F₂O₂), the expected exact mass can be calculated. HRMS analysis of pyranone derivatives often shows the protonated molecule [M+H]⁺ as the base peak or a prominent ion in the spectrum nih.gov. The high-resolution data allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the pyranone ring is anticipated in the region of 1600-1660 cm⁻¹ covenantuniversity.edu.ng. The C=C stretching vibrations of the pyranone ring would likely appear in the 1550-1600 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage in the pyran ring are expected around 1200-1250 cm⁻¹. Furthermore, the C-F stretching vibrations of the difluoroethyl group would produce strong absorption bands, typically in the region of 1000-1100 cm⁻¹.

Table 4: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (pyranone) | 1600 - 1660 | Strong |

| C=C (pyranone) | 1550 - 1600 | Medium |

| C-O-C (ether) | 1200 - 1250 | Strong |

| C-F | 1000 - 1100 | Strong |

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. For 4H-pyran-4-one analogs, X-ray diffraction studies have revealed that the pyranone ring is typically planar mdpi.com. In the crystal structure of ethyl 4H-pyran-4-one-2-carboxylate, the heterocyclic ring is completely planar mdpi.comresearchgate.net.

Comparative Spectroscopic Analysis with Non-Fluorinated and Partially Fluorinated Pyranone Analogs

¹H NMR Spectroscopy

In the ¹H NMR spectrum of the non-fluorinated analog, 2-ethyl-4H-pyran-4-one , the ethyl group is expected to exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with a typical coupling constant of around 7 Hz. The protons on the pyranone ring will show distinct signals in the olefinic region.

For 2-(1-fluoroethyl)-4H-pyran-4-one , the introduction of a single fluorine atom on the ethyl group will induce significant changes. The methylene proton (CHF) will now be a doublet of quartets due to coupling with both the fluorine atom and the methyl protons. The methyl protons will appear as a doublet of triplets. The magnitude of the geminal H-F coupling constant is expected to be large, typically in the range of 45-50 Hz.

In the case of This compound , the two fluorine atoms on the ethyl group will cause the methyl protons to appear as a triplet with a smaller H-F coupling constant transmitted through three bonds. The methine proton is absent in this analog. The pyranone ring protons in all three analogs will also experience slight shifts in their chemical environments due to the inductive effects of the fluorine atoms, generally leading to a downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further evidence of fluorination's impact. In 2-ethyl-4H-pyran-4-one , the ethyl group carbons will have characteristic chemical shifts. For the fluorinated analogs, the carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants. For 2-(1-fluoroethyl)-4H-pyran-4-one , the CHF carbon will appear as a doublet with a ¹JCF of approximately 160-180 Hz. In This compound , the CF₂ carbon will be split into a triplet with an even larger ¹JCF, typically over 200 Hz. The adjacent carbons will also show smaller two-bond C-F couplings (²JCF). The electron-withdrawing nature of fluorine will cause a downfield shift of the carbon atoms in the side chain.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. For 2-(1-fluoroethyl)-4H-pyran-4-one , a single fluorine resonance is expected, which will be split into a doublet of quartets due to coupling with the geminal and vicinal protons. For This compound , a single resonance for the two equivalent fluorine atoms is anticipated, which will appear as a quartet due to coupling with the three methyl protons.

Infrared (IR) Spectroscopy

The IR spectra of all three compounds will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyranone ring, typically in the range of 1650-1680 cm⁻¹. The C-F stretching vibrations in the fluorinated analogs will give rise to strong absorption bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹. The exact position and intensity of these bands will depend on the number of fluorine atoms.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) will be observed for all three compounds, allowing for the determination of their molecular weights. The fragmentation patterns will also be influenced by the presence of fluorine. The fluorinated analogs are expected to show characteristic fragmentation pathways involving the loss of HF or fluorine radicals.

Interactive Data Tables

The following tables summarize the expected and experimentally derived spectroscopic data for the three analogs. Please note that where experimental data for the specific compounds is unavailable, the values are based on theoretical predictions and data from closely related compounds.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-ethyl-4H-pyran-4-one | ~1.2 (t, 3H, CH₃), ~2.7 (q, 2H, CH₂), ~6.3 (d, 1H, H-3), ~7.7 (d, 1H, H-5), ~6.1 (s, 1H, H-6) | ~12 (CH₃), ~28 (CH₂), ~165 (C-2), ~112 (C-3), ~175 (C-4), ~155 (C-5), ~110 (C-6) |

| 2-(1-fluoroethyl)-4H-pyran-4-one | ~1.6 (dt, 3H, CH₃), ~5.8 (dq, 1H, CHF), Pyranone protons shifted downfield | ~18 (d, ²JCF ≈ 20 Hz, CH₃), ~85 (d, ¹JCF ≈ 170 Hz, CHF), Pyranone carbons show smaller JCF |

| This compound | ~1.9 (t, 3H, CH₃), Pyranone protons further downfield | ~25 (t, ²JCF ≈ 25 Hz, CH₃), ~115 (t, ¹JCF ≈ 240 Hz, CF₂), Pyranone carbons show smaller JCF |

| Compound | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |

|---|---|---|---|

| 2-ethyl-4H-pyran-4-one | N/A | ~1660 (C=O), ~2970 (C-H) | [M]⁺ at 124 |

| 2-(1-fluoroethyl)-4H-pyran-4-one | ~ -180 to -200 (dq) | ~1665 (C=O), ~1100 (C-F) | [M]⁺ at 142 |

| This compound | ~ -90 to -110 (q) | ~1670 (C=O), ~1150, 1250 (CF₂) | [M]⁺ at 160 |

Synthesis and Synthetic Utility of Fluorinated 4h Pyran 4 One Derivatives

Development of Novel Fluorinated 4H-Pyrone Scaffolds as Versatile Synthons

The 4H-pyran-4-one ring system is a core structural motif found in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net These scaffolds are recognized as valuable and versatile building blocks in organic synthesis. nih.gov The incorporation of fluorine-containing substituents, such as trifluoromethyl (CF₃) or difluoroethyl (CHF₂CH₃), onto the pyrone ring significantly enhances its utility. These electron-withdrawing groups increase the reactivity of the pyrone system toward nucleophiles, enabling a wider range of chemical transformations compared to their non-fluorinated counterparts. nih.gov

The development of these fluorinated synthons often relies on convenient and general synthetic methods. A prominent strategy involves the cyclization of fluorinated β-diketones or their equivalents. nih.govresearchgate.net For instance, one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones has been successfully developed to produce a range of 2-aryl-6-(trifluoromethyl)-4-pyrones. nih.gov These methods provide access to highly functionalized building blocks that are crucial for the construction of diverse fluorinated molecules. nih.govnih.govresearchgate.net The functionalized 4H-pyran scaffold has garnered significant synthetic attention as it is a common feature in many pharmacologically relevant compounds. nih.gov

2-(1,1-Difluoroethyl)-4H-pyran-4-one as a Key Intermediate in Multi-step Organic Synthesis

While specific literature on this compound is limited, its role as a key intermediate can be inferred from the well-documented chemistry of analogous 2-polyfluoroalkyl-4-pyrones. nih.gov These compounds act as polyelectrophilic substrates, making them highly reactive towards various nucleophiles. nih.gov The presence of the 1,1-difluoroethyl group, a valuable fluorinated moiety, enhances the electrophilicity of the pyrone ring, particularly at the C-2 and C-6 positions. zmsilane.com

This heightened reactivity allows this compound to serve as a precursor for a wide array of more complex molecules. It can undergo ring-opening and ring-transformation reactions when treated with N-nucleophiles, leading to the formation of various fluorinated azaheterocycles. nih.gov The difluoroethyl group is often introduced to modulate the biological activity of a target molecule, and intermediates like this pyrone provide a platform for incorporating this functional group into larger, more complex molecular architectures. zmsilane.com

Preparation of Functionalized Fluorinated Pyranone Building Blocks for Advanced Chemical Synthesis

The preparation of functionalized fluorinated pyranone building blocks is essential for their application in advanced chemical synthesis. A variety of synthetic strategies have been developed to access these important intermediates.

One of the most effective methods is the one-pot oxidative cyclization of fluorinated 1,3,5-tricarbonyl compound precursors. For example, the reaction of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones undergoes a bromination/dehydrobromination sequence to yield 2-aryl-6-(trifluoromethyl)-4-pyrones. nih.gov This approach has also been extended to prepare other 2-phenyl-6-polyfluoroalkyl-4-pyrones. nih.gov

Multicomponent reactions (MCRs) have also emerged as a powerful, efficient, and environmentally friendly tool for synthesizing pyran derivatives. taylorfrancis.comgrowingscience.com These reactions allow for the construction of complex molecules from three or more starting materials in a single step, often with high atom economy. growingscience.comnih.gov Various catalysts, including organocatalysts and base catalysts, have been employed to facilitate the synthesis of 4H-pyran scaffolds under mild conditions. growingscience.comnih.gov

| Synthetic Method | Precursors | Resulting Pyranone | Key Features | Reference(s) |

| Oxidative Cyclization | (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones | 2-Aryl-6-(trifluoromethyl)-4-pyrones | One-pot, general method | nih.gov |

| Multicomponent Reaction | Aldehydes, malononitrile, active methylene (B1212753) compounds | 2-Amino-4H-pyran derivatives | High efficiency, simple work-up, often green | growingscience.comnih.govresearchgate.net |

| Cyclocondensation | Fluorinated 1,3-diketones and various reagents | Substituted fluorinated pyranones | Access to diverse functionalization | researchgate.net |

Construction of Complex Fluorinated Heterocycles from Pyranone Precursors

A major application of fluorinated 4H-pyran-4-ones is their use as precursors for the synthesis of complex, fluorine-containing heterocycles. nih.gov The electrophilic nature of the pyrone ring allows it to react with a variety of nucleophiles, leading to ring-transformation reactions that produce new heterocyclic systems. nih.gov This strategy provides access to biologically important classes of compounds that would be difficult to synthesize otherwise. nih.govresearchgate.net

For example, 2-aryl-6-(trifluoromethyl)-4-pyrones have been shown to react with different N-nucleophiles to yield a variety of azaheterocycles:

Pyridones: Reaction with ammonia (B1221849) in an autoclave at high temperature leads to the formation of the corresponding pyridone derivative. nih.gov

Triazoles: Treatment with sodium azide (B81097) in DMSO results in a ring-opening transformation to afford a triazole. nih.gov

Pyrazoles: Reaction with phenylhydrazine (B124118) proceeds regioselectively to give pyrazole (B372694) derivatives. nih.gov

Similarly, fluorinated 1,3-diketones, which are direct precursors to fluorinated pyrones, can be condensed with hydrazines, hydroxylamine, urea, and other reagents to produce a wide range of heterocycles including pyrazoles, isoxazoles, and pyrimidines. researchgate.net This versatility underscores the importance of fluorinated pyranones and their precursors as central building blocks in heterocyclic chemistry. nih.gov

| Pyranone/Precursor | Reagent | Resulting Heterocycle | Reference(s) |

| 2-Aryl-6-(trifluoromethyl)-4-pyrone | Ammonia | Pyridone | nih.gov |

| 2-Aryl-6-(trifluoromethyl)-4-pyrone | Sodium azide | Triazole | nih.gov |

| 2-Aryl-6-(trifluoromethyl)-4-pyrone | Phenylhydrazine | Pyrazole | nih.gov |

| Fluorinated 1,3-diketone | Aromatic hydrazines | Pyrazole | researchgate.net |

| Fluorinated 1,3-diketone | Hydroxylamine | Isoxazole | researchgate.net |

| Fluorinated 1,3-diketone | Urea/Thiourea | Pyrimidine | researchgate.net |

Applications in Catalysis and Environmentally Benign Chemical Transformations

The synthesis and application of fluorinated pyranones are increasingly guided by the principles of green chemistry. scispace.com Researchers are focused on developing environmentally benign reaction protocols that minimize waste, avoid hazardous solvents, and reduce energy consumption. scispace.comresearchgate.net

Several green techniques have been successfully applied to the synthesis of pyran derivatives:

Ultrasound and Microwave Irradiation: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions. scispace.comresearchgate.netresearchgate.net The synthesis of fluorinated pyrazolone (B3327878) derivatives has been achieved using both ultrasound and microwave techniques. scispace.com

Green Solvents and Catalysts: The use of water as a solvent and readily accessible, mild catalysts is a key aspect of sustainable synthesis. nih.gov Multicomponent syntheses of 4H-pyrans have been effectively carried out in water, highlighting a clean and efficient approach. nih.gov

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free method for conducting reactions, reducing waste and environmental impact. researchgate.net

Furthermore, the field of catalysis plays a crucial role, not only in the synthesis of the pyranone scaffolds but also in the broader context of fluorination chemistry. nih.govmdpi.com The development of novel catalysts enables the selective and efficient introduction of fluorine atoms and fluoroalkyl groups into organic molecules, which is fundamental to accessing precursors for compounds like this compound. nih.govnih.gov These catalytic methods are essential for creating the advanced building blocks used in modern chemical synthesis. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1,1-difluoroethyl)-4H-pyran-4-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves functionalizing the 4H-pyran-4-one core with a difluoroethyl group. A plausible route includes the condensation of 2-methyl-4H-pyran-4-one with a fluorinated ethylating agent (e.g., 1,1-difluoroethyl bromide) under basic conditions. Optimization may involve varying solvents (e.g., THF or DMF), temperature (60–100°C), and catalysts (e.g., K₂CO₃ or DBU) to improve yield and purity. Characterization via ¹⁹F NMR can confirm successful fluorination .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Look for downfield shifts in the pyranone ring protons (δ 6.5–7.5 ppm) and distinct splitting patterns from the difluoroethyl group (δ 1.5–2.5 ppm, J~15 Hz for CF₂ coupling).

- ¹⁹F NMR : A triplet near δ -120 ppm confirms the presence of the CF₂ group.

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1100–1200 cm⁻¹ (C-F) are diagnostic.

Cross-referencing with computational models (e.g., DFT) can resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors (evaporation rate >1, similar to ethyl acetate).

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis.

Acute toxicity data from structurally related compounds (e.g., 2-(1,1-difluoroethyl)pyrazine) suggest LD₅₀ > 500 mg/kg (oral, rat), but skin/eye irritation risks require caution .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying reactive sites. For example, the α-carbon of the difluoroethyl group may exhibit electrophilic character due to electron-withdrawing fluorine atoms. Transition state analysis can predict activation barriers for reactions with nucleophiles (e.g., amines or thiols). Experimental validation via kinetic studies (e.g., pseudo-first-order conditions) is recommended .

Q. What strategies resolve contradictory data in the photophysical properties of this compound derivatives?

- Methodological Answer : Discrepancies in fluorescence quantum yields or Stokes shifts may arise from solvent polarity or aggregation effects. Systematic studies should:

- Vary Solvent Systems : Compare polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents.

- Control Concentration : Dilute solutions (<10⁻⁵ M) minimize aggregation.

- Use Time-Resolved Spectroscopy : Differentiate between monomeric and excimer emissions.

Cross-referencing with X-ray crystallography (if crystalline) can correlate optical properties with solid-state packing .

Q. How do structural modifications (e.g., substituent effects) influence the biological activity of this compound analogs?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the 3-position) and test in bioassays (e.g., enzyme inhibition).

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates.

For example, styryl-substituted pyranones (similar to those in ) show enhanced cytotoxicity due to extended π-conjugation .

Q. What analytical approaches troubleshoot low yields in the fluorination step during synthesis?

- Methodological Answer :

- Reagent Purity : Ensure fluorinating agents (e.g., DAST) are anhydrous.

- Reaction Monitoring : Use TLC or in-situ ¹⁹F NMR to track intermediate formation.

- Byproduct Analysis : GC-MS or HPLC-MS can identify side products (e.g., dehydrofluorination products).

Alternative fluorination methods, such as electrochemical fluorination, may bypass traditional limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.